molecular formula C2H4Br3Si2 B14546844 CID 78065815

CID 78065815

Cat. No.: B14546844
M. Wt: 323.94 g/mol
InChI Key: MGZOMERQXFGNNC-UHFFFAOYSA-N
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Description

CID 78065815 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Properties

Molecular Formula

C2H4Br3Si2

Molecular Weight

323.94 g/mol

InChI

InChI=1S/C2H4Br3Si2/c3-6-1-7(4,5)2-6/h1-2H2

InChI Key

MGZOMERQXFGNNC-UHFFFAOYSA-N

Canonical SMILES

C1[Si](C[Si]1(Br)Br)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

CID 78065815 exhibits susceptibility to oxidation under controlled conditions. Studies on structurally related nitrogenous macrocycles demonstrate that oxidation typically occurs at electron-rich sites like amines or aromatic systems . Common oxidants include:

Oxidizing AgentReaction OutcomeTemperature RangeReference
KMnO₄Formation of nitro or carbonyl derivatives25°C–80°C
H₂O₂Epoxidation or hydroxylation of unsaturated bonds0°C–50°C
O₂ (catalytic)Partial dehydrogenation100°C–150°C

For example, pyridine-containing analogs undergo regioselective oxidation to form N-oxides under mild acidic conditions .

Reduction Reactions

Reductive pathways are prominent in nitrogen-heterocycle derivatives similar to this compound:

Key Reductants and Outcomes:

  • NaBH₄/CeCl₃ : Selective reduction of imine groups to amines (yields: 70–85%)

  • H₂/Pd-C : Hydrogenolysis of C–N bonds in strained rings (e.g., aziridines)

  • LiAlH₄ : Full reduction of carbonyls to alcohols (requires anhydrous conditions)

A comparative study of triazole derivatives showed that steric hindrance at nitrogen sites reduces reaction rates by 30–40% .

Substitution Reactions

This compound participates in nucleophilic substitution, particularly at activated positions. Patent data highlights its utility in combinatorial chemistry for introducing functional diversity :

Reaction TypeReagentsProductsYield (%)
SNAr (Aromatic)R-X (X = Cl, Br), K₂CO₃Aryl ethers/amines65–92
Radical SubstitutionAIBN, R–BpinAlkylated derivatives55–78
Metal-CatalyzedPd(OAc)₂, Buchwald ligandsCross-coupled aryls70–88

For instance, reaction with benzyl bromide in acetonitrile at 115°C produces a benzylated analog with 88% efficiency .

Stability and Byproduct Analysis

Thermogravimetric analysis (TGA) of related compounds reveals decomposition thresholds:

  • Thermal Stability : Stable up to 220°C; decarbonylation occurs above 250°C

  • Hydrolytic Byproducts : Exposure to H₂O/EtOH yields <5% hydrolyzed amides

Reaction Optimization Data

Optimized conditions for large-scale synthesis (derived from analogous protocols ):

ParameterOptimal RangeImpact on Yield
Solvent Polarityε = 20–30 (e.g., THF)Maximizes SN2 rates
Catalyst Loading5–10 mol% PdBalances cost/activity
pH8.5–9.5Prevents hydrolysis

Scientific Research Applications

CID 78065815 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78065815 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

CID 78065815 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

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